5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid
Overview
Description
5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid, also known as MPOC, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a carboxylic acid derivative of oxazole and has a molecular formula of C8H11NO3.
Scientific Research Applications
Synthesis and Derivative Formation : Research by Prokopenko et al. (2010) on oxazole derivatives, similar to "5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid", explores their synthesis and the potential for forming functional derivatives. These derivatives could be used in further chemical transformations, including introducing residues of highly basic aliphatic amines into oxazole positions (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Chemical Reactions and Structural Analysis : Ibata et al. (1992) investigated the reactions of substituted 5-methoxy-4-(p-nitrophenyl)oxazoles, leading to the synthesis of complex compounds through oxazole ring opening. This includes detailed insights into the molecular structure of these compounds, highlighting the versatility of oxazole derivatives in complex chemical reactions (Ibata, Isogami, Nakawa, Tamura, Suga, Shi, & Fujieda, 1992).
Application in Macrolide Synthesis : Wasserman et al. (1981) showed how oxazoles could be used as precursors for the synthesis of macrolides, a class of antibiotics. Their research demonstrates the conversion of oxazoles to triamides, which then undergo nucleophilic attack to form macrolides, illustrating the potential application in drug synthesis (Wasserman, Gambale, & Pulwer, 1981).
Blood Platelet Aggregation Inhibition : A study by Ozaki et al. (1983) on methyl 5-substituted oxazole-4-carboxylates, related to "5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid", found that these compounds have inhibitory activity on blood platelet aggregation. This suggests a potential pharmacological application in preventing blood clots (Ozaki, Maeda, Iwasaki, Matsumoto, Odawara, Sasaki, & Morita, 1983).
Ruthenium-Catalyzed Synthesis for Biologically Active Compounds : Ferrini et al. (2015) discussed the ruthenium-catalyzed synthesis of compounds structurally similar to "5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid", highlighting their use in preparing biologically active compounds and peptidomimetics. This showcases the role of oxazole derivatives in developing pharmacologically relevant molecules (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
properties
IUPAC Name |
5-(2-methylpropyl)-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5(2)3-6-7(8(10)11)9-4-12-6/h4-5H,3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEAJYFGQOTHNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(N=CO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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